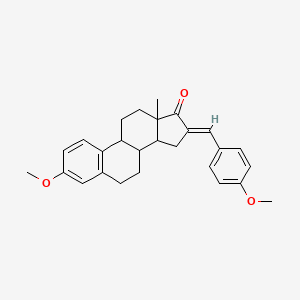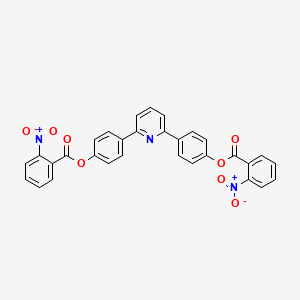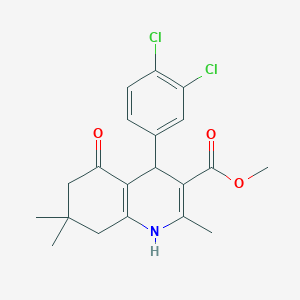methanone](/img/structure/B10896829.png)
[4-(Difluoromethoxy)-3-ethoxyphenyl](morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-ethoxyphenylmethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group, an ethoxy group, and a morpholinyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-ethoxyphenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with difluoromethoxy and ethoxy groups. The morpholinyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include difluoromethyl ethers, ethyl iodide, and morpholine. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3-ethoxyphenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(Difluoromethoxy)-3-ethoxyphenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, 4-(Difluoromethoxy)-3-ethoxyphenylmethanone is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-3-ethoxyphenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and ethoxy groups enhance its binding affinity and selectivity, while the morpholinyl group modulates its activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(Methoxy)-3-ethoxyphenylmethanone: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-3-methoxyphenylmethanone: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Difluoromethoxy)-3-ethoxyphenylmethanone: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in 4-(Difluoromethoxy)-3-ethoxyphenylmethanone makes it unique compared to its analogs. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H17F2NO4 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
[4-(difluoromethoxy)-3-ethoxyphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17F2NO4/c1-2-20-12-9-10(3-4-11(12)21-14(15)16)13(18)17-5-7-19-8-6-17/h3-4,9,14H,2,5-8H2,1H3 |
InChIキー |
CGEMZLMKYZRBFX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10896750.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10896756.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896766.png)

![(Z)-3-(1-Methyl-1H-pyrazol-4-YL)-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]-2-propenamide](/img/structure/B10896773.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B10896776.png)
![2-(1-Adamantyl)-1-{4-[4-nitro-3-(phenethylamino)phenyl]piperazino}-1-ethanone](/img/structure/B10896780.png)
![5-(difluoromethyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896786.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10896795.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10896804.png)
![(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10896808.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10896824.png)
